molecular formula C15H21NO2 B6291910 Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 163705-87-1

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No. B6291910
CAS RN: 163705-87-1
M. Wt: 247.33 g/mol
InChI Key: QVKPXSULPYUNBF-YRGRVCCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine derivatives, such as “Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate”, are a class of compounds that have been studied for their diverse biological and medicinal importance . They are found in many natural products and medicinal drugs .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Biologically Active Compounds

The compound can be used as a key chiral precursor in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . For example, it has been successfully used in the asymmetric synthesis of a wide range of natural compound analogs .

Preparation of Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates

A diastereoselective method for the preparation of methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides . This method could be used to create new pharmacologically active substances with low toxicity .

Study of Stereogenicity of Carbons

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(13-7-5-4-6-8-13)16-10-9-14(12(16)2)15(17)18-3/h4-8,11-12,14H,9-10H2,1-3H3/t11-,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPXSULPYUNBF-YRGRVCCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1[C@H](C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.